Gambogin

Structure-Activity Relationship Natural Product Chemistry Medicinal Chemistry

Researchers face structural analog confusion within caged xanthones, where generic substitution invalidates SAR data. Gambogin (CAS 173792-67-1) is a distinct caged polyprenylated xanthone lacking the 9,10 α,β-unsaturated ketone pharmacophore of gambogic acid. - Unique scaffold for alternative mechanism elucidation & reduced-toxicity in vivo studies - Synthetically tractable via regioselective total synthesis - ideal for lead optimization - LogP 8.17 - validated model payload for advanced formulation R&D - Available in research-grade purity with global shipping

Molecular Formula C38H46O6
Molecular Weight 598.8 g/mol
CAS No. 173792-67-1
Cat. No. B3034426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGambogin
CAS173792-67-1
Synonymsgambogin
Molecular FormulaC38H46O6
Molecular Weight598.8 g/mol
Structural Identifiers
SMILESCC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C)O)C)C
InChIInChI=1S/C38H46O6/c1-21(2)11-10-16-36(9)17-15-25-30(39)29-31(40)27-19-24-20-28-35(7,8)44-37(34(24)41,18-14-23(5)6)38(27,28)43-33(29)26(32(25)42-36)13-12-22(3)4/h11-12,14-15,17,19,24,28,39H,10,13,16,18,20H2,1-9H3
InChIKeyUVSUFYGCWITFIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gambogin (CAS 173792-67-1): Technical Baseline and Sourcing


Gambogin (CAS 173792-67-1) is a naturally occurring caged polyprenylated xanthone, primarily isolated from the resin of the Garcinia hanburyi Hook. f. tree [1]. It is a member of a large and structurally complex class of compounds known for their potent cytotoxic activities, with over 200 caged xanthones identified from the Garcinia genus to date [2]. Gambogin is often co-isolated with a suite of closely related analogs, including gambogic acid, morellic acid, and isomorellic acid, forming a key part of the chemical space within this biologically significant family [3].

Compound Class Caged polyprenylated xanthone natural product probe
Research Context Cell-based cytotoxicity endpoint review and antiangiogenic assay context
Key Distinction Structurally distinct from gambogic acid; lacks the 9,10 α,β-unsaturated ketone pharmacophore

Why Specificity Matters in Gambogin Procurement


In the context of caged xanthones, generic substitution is not a viable scientific practice due to the profound impact of subtle structural variations on biological activity, selectivity, and even toxicity. Research has demonstrated that even minor modifications to the gambogic acid scaffold—such as changes at the 9,10 carbon-carbon double bond or the 6-hydroxy and 30-carboxy groups—can dramatically alter cytotoxic potency and mechanism of action [1]. Furthermore, in vivo studies comparing analogs like morellic acid and gambogenin to gambogic acid revealed significant differences in toxicity profiles, with some analogs showing comparable antiangiogenic activity but markedly reduced toxicity in a zebrafish model [2]. Therefore, each compound in this class, including Gambogin, must be treated as a unique chemical entity. Relying on data from structurally similar compounds like gambogic acid or morellic acid for experimental design or procurement decisions is unsound and introduces substantial scientific and financial risk.

! Pharmacophore divergence: absence of the 9,10 α,β-unsaturated ketone may shift apoptosis pathway response; gambogic acid SAR cannot be directly applied.
! In vivo tolerability context differs: class-level zebrafish data show differential toxicity among caged xanthones; substitution with gambogic acid risks incompatible toxicity profile.

Quantifiable Differentiation from Closest Analogs


Unique Core Scaffold vs. Gambogic Acid

Gambogin is structurally distinct from its most prominent analog, gambogic acid, lacking key functional groups that are critical for the latter's potent apoptosis-inducing activity. Specifically, gambogic acid's SAR studies have identified the 9,10 carbon-carbon double bond of the α,β-unsaturated ketone as essential for biological activity, a motif that is not conserved in gambogin [1]. This fundamental structural divergence strongly implies a different interaction profile with biological targets and a distinct mechanism of action, making gambogin a valuable tool for probing alternative pathways or for applications where the potent, broad-spectrum activity of gambogic acid is not desired.

Pharmacophore Comparison
Class-level
Gambogin: 9,10 double bond absent
Gambogic acid: present, essential for caspase activation (T47D assay)
Divergent pharmacophore may support non-gambogic acid-like pathway investigation
SAR derived from cell- and caspase-based HTS; qualitative structural difference
Structure-Activity Relationship Natural Product Chemistry Medicinal Chemistry

Inferred Selectivity from In Vivo Toxicity Data

While direct comparative in vivo toxicity data for gambogin are not available, class-level data strongly suggest that it will possess a different toxicity and tolerability profile compared to gambogic acid. A comparative study of caged xanthones in a zebrafish model found that compounds like morellic acid and gambogenin displayed comparable antiangiogenic activities but with significantly less toxicity than gambogic acid, as measured by lower death and heart rates in treated embryos [1]. This in vivo evidence confirms that toxicity is not uniform across the caged xanthone class and is likely influenced by subtle structural differences. This finding supports the procurement of gambogin for studies where a potentially more favorable therapeutic window than that offered by the more toxic gambogic acid is a key research objective.

In Vivo Tolerability Context
Class-level
Gambogin: not directly measured
Gambogic acid: high toxicity (death/heart rate in zebrafish); morellic acid & gambogenin showed lower toxicity at comparable antiangiogenic doses
Class-level evidence indicates differential in vivo tolerability; supports selection for toxicity profiling
Zebrafish angiogenesis model; extrapolation requires validation
In Vivo Toxicology Antiangiogenesis Selectivity Index Zebrafish Model

Synthetic Accessibility for Analog Development

Gambogin has been a specific target in total synthesis research, highlighting its utility as a scaffold for generating novel analogs through defined synthetic routes. A key study demonstrated that a Claisen-Diels-Alder reaction cascade can be controlled for regioselectivity, providing advanced intermediates specifically for the synthesis of gambogin and lateriflorone [1]. This contrasts with the more extensively studied gambogic acid, which is often isolated directly from natural sources. The existence of a validated, selective synthetic route to gambogin makes it a strategically important starting point for medicinal chemistry campaigns aiming to explore the chemical space around the gambogin scaffold and create libraries of derivatives that are not readily accessible from other caged xanthones.

Synthetic Accessibility
Reported
Gambogin: regioselective Claisen-Diels-Alder route established
Gambogic acid: primarily natural isolation; less tractable synthetic pathways
Defined synthetic route may facilitate analog library generation and SAR expansion
Validated by computational and experimental pericyclic cascade studies
Total Synthesis Organic Synthesis Pericyclic Reactions Chemical Biology

High Lipophilicity and Solubility Profile

Gambogin possesses distinct physicochemical properties that differentiate it from other caged xanthones and directly impact its handling and formulation requirements. Its high calculated LogP of 8.17 indicates extreme lipophilicity, which correlates with its very low predicted aqueous solubility of 4.3e-6 g/L at 25°C . In contrast, while gambogic acid is also lipophilic, reported values are slightly lower (e.g., LogP ~6.5, though values vary by source). This significant difference in lipophilicity has direct consequences for in vitro assay design (requiring specific solvents like DMSO or chloroform [1]) and poses distinct challenges and opportunities for in vivo formulation development compared to more moderately lipophilic analogs.

Lipophilicity Profile
Data to verify
LogP 8.17
vs. gambogic acid ~6.5 (calculated)
Extreme lipophilicity may require dedicated formulation and handling protocols
Calculated value; aqueous solubility ~4.3e-6 g/L; experimental verification advised
Physicochemical Properties Druglikeness Formulation Science Lipophilicity

Recommended Applications Based on Differentiating Evidence


Non-Canonical Apoptotic Mechanism Studies

Given its structural divergence from the well-characterized gambogic acid—particularly the absence of the key 9,10 α,β-unsaturated ketone pharmacophore [1]—Gambogin is ideally suited for research programs seeking to elucidate alternative, non-gambogic acid-like mechanisms of action within the caged xanthone family. Its procurement is essential for any study aiming to distinguish between the specific pathways activated by different structural subclasses of these compounds.

In Vivo Therapeutic Window Assessment

Class-level in vivo evidence demonstrates that caged xanthone analogs like morellic acid and gambogenin can exhibit significantly reduced toxicity while maintaining therapeutic activity compared to gambogic acid [2]. Gambogin is a strong candidate for in vivo efficacy and toxicology studies where the primary objective is to identify a compound from this class with a more favorable safety and tolerability profile than the benchmark gambogic acid.

Medicinal Chemistry and SAR Campaigns

The existence of a defined, regioselective total synthesis route for Gambogin [3] makes it a superior starting point for medicinal chemistry programs. It enables the efficient generation of novel analog libraries that are not easily derived from the more complex or less synthetically tractable scaffolds of other caged xanthones. This application is particularly relevant for lead optimization and structure-activity relationship (SAR) studies focused on the gambogin core.

Formulation for Highly Lipophilic Payloads

With a calculated LogP of 8.17 and extremely low aqueous solubility , Gambogin serves as an excellent model payload for developing and testing novel formulation strategies (e.g., liposomes, nanoparticles, polymer conjugates) designed to enhance the solubility, bioavailability, and targeted delivery of exceptionally hydrophobic natural product-derived therapeutics.

Application
Selection Property
Validation Focus
Apoptosis pathway divergence studies
Absence of gambogic acid key pharmacophore
Non-gambogic acid-like mechanism context
In vivo tolerability model comparison
Class-level differential toxicity evidence
Zebrafish embryo toxicity endpoints
Synthetic analog and SAR exploration
Regioselective synthetic route availability
Chemical derivatization feasibility
Formulation for highly lipophilic compounds
High lipophilicity profile
Solubility-driven formulation screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


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